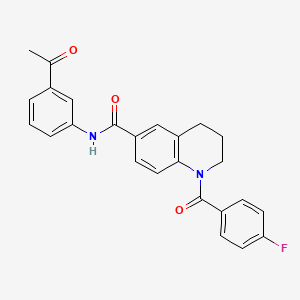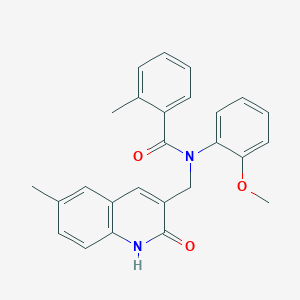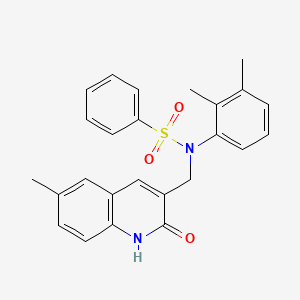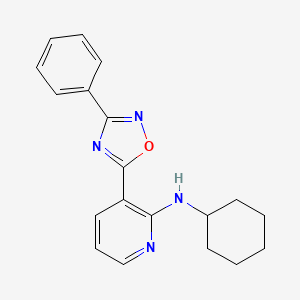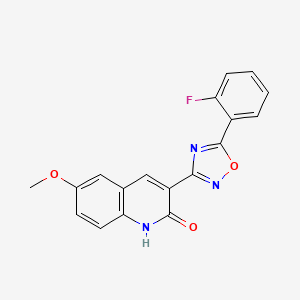
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Clioquinol belongs to the class of compounds known as hydroxyquinolines and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is not fully understood. It has been shown to inhibit the activity of zinc-dependent enzymes, including metalloproteases and zinc fingers. This compound has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. This compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide in lab experiments is its wide range of biological activities. This compound has been shown to possess antitumor, antiviral, and antibacterial activities, making it a useful compound for investigating the mechanisms of these processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to cause neurotoxicity in some animal studies, and caution should be exercised when using this compound in lab experiments.
Future Directions
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide. One potential direction is the development of this compound derivatives with improved therapeutic properties. Another direction is the investigation of the role of this compound in neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Finally, the potential use of this compound as an adjuvant therapy in cancer treatment should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. While caution should be exercised when using this compound in lab experiments due to its potential toxicity, it remains a useful compound for investigating the mechanisms of various biological processes.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide can be synthesized by the reaction of 8-hydroxyquinoline with 4-chloro-3-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with m-toluidine to obtain this compound.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antibacterial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-10-12-19(13-11-17)25(29)27(22-8-5-6-18(2)14-22)16-21-15-20-7-3-4-9-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAIKLMQJOILRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7700735.png)
![5-{[(2-chlorophenyl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7700738.png)
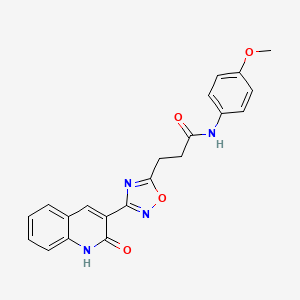
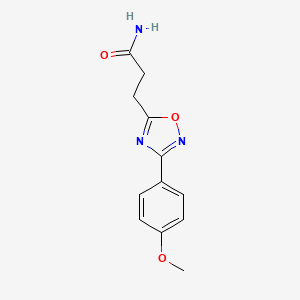
![N-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700778.png)

